

# comparative pharmacokinetics of different Tyk2-IN-19 formulations

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide to the Pharmacokinetics of Oral TYK2 Inhibitors

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profiles of novel therapeutics is paramount for advancing promising candidates. This guide provides an objective comparison of the pharmacokinetic properties of three prominent oral Tyrosine Kinase 2 (TYK2) inhibitors: Deucravacitinib (BMS-986165), Brepocitinib (PF-06700841), and NDI-034858. The information herein is compiled from publicly available preclinical and clinical data to facilitate a direct comparison.

## The TYK2 Signaling Pathway

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and plays a critical role in the signaling pathways of key cytokines involved in inflammation and autoimmunity, such as IL-12, IL-23, and Type I interferons. By inhibiting TYK2, these small molecules can modulate downstream signaling cascades, making them attractive therapeutic targets for a variety of immune-mediated diseases.





Click to download full resolution via product page

**Caption:** The TYK2 signaling cascade, initiated by cytokine binding and culminating in the transcription of inflammatory genes.

# **Comparative Pharmacokinetic Data**

The following table summarizes the key pharmacokinetic parameters of Deucravacitinib, Brepocitinib, and NDI-034858 in humans.



| Parameter                            | Deucravacitinib<br>(BMS-986165)                                            | Brepocitinib (PF-<br>06700841)                                  | NDI-034858                                                          |
|--------------------------------------|----------------------------------------------------------------------------|-----------------------------------------------------------------|---------------------------------------------------------------------|
| Dose                                 | 6 mg, once daily<br>(recommended clinical<br>dose)[1]                      | 30 mg or 100 mg,<br>once daily (in clinical<br>trials)[2]       | 5 mg - 75 mg (in<br>clinical trials)[3]                             |
| Tmax (Time to Maximum Concentration) | 2-3 hours[1]                                                               | ≤ 1-2 hours[2][4]                                               | 4-6 hours[3]                                                        |
| Cmax (Maximum Concentration)         | 45 ng/mL (at steady state with 6 mg QD)[1]                                 | Not specified in publicly available data                        | Not specified in publicly available data                            |
| AUC (Area Under the<br>Curve)        | 473 ng·hr/mL (at steady state with 6 mg QD)[1][5]                          | Not specified in publicly available data                        | Showed approximate dose-proportional increase from 5 mg to 75 mg[3] |
| Terminal Half-life (t½)              | 10 hours[1][5]                                                             | 4.9-10.7 hours[2]                                               | 16.5-30.7 hours[3]                                                  |
| Absolute<br>Bioavailability          | ~99%[1][5]                                                                 | ~75%[6]                                                         | Not specified in publicly available data                            |
| Food Effect                          | Cmax and AUC reduced by ~24% and ~11% respectively with a high-fat meal[5] | High-fat meals reduced the rate and extent of absorption[7]     | Not specified in publicly available data                            |
| Metabolism                           | Primarily metabolized by CYP1A2[5]                                         | Major route of elimination is renal excretion as metabolites[6] | Not specified in publicly available data                            |

# **Experimental Protocols**

The following outlines a general methodology for a preclinical oral pharmacokinetic study of a small molecule TYK2 inhibitor, based on common practices in the field.



## **Objective**

To determine the pharmacokinetic profile of a novel oral TYK2 inhibitor in a relevant preclinical animal model (e.g., Sprague-Dawley rats).

#### **Materials**

- Test Compound: Novel TYK2 inhibitor
- Vehicle: Appropriate formulation for oral administration (e.g., 0.5% methylcellulose in water)
- Animal Model: Male Sprague-Dawley rats (8-10 weeks old)[8]
- Dosing Equipment: Oral gavage needles
- Sample Collection: Micro-centrifuge tubes with anticoagulant (e.g., K2EDTA)
- Analytical Equipment: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) system[9][10]

### **Experimental Workflow**

**Caption:** Experimental workflow for a preclinical oral pharmacokinetic study.

#### **Procedure**

- Animal Acclimatization: House animals in a controlled environment for at least one week prior to the study.[1]
- Fasting: Fast animals overnight (approximately 12-16 hours) before dosing, with ad libitum access to water.
- Dosing: Administer a single oral dose of the TYK2 inhibitor formulation via oral gavage. The
  dose volume should be based on the individual animal's body weight.
- Blood Sampling: Collect serial blood samples (approximately 0.2-0.3 mL) from a suitable vessel (e.g., tail vein) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[1]



- Plasma Preparation: Immediately transfer blood samples into tubes containing an anticoagulant and centrifuge to separate the plasma. Store plasma samples at -80°C until analysis.[1]
- Bioanalysis: Determine the concentration of the TYK2 inhibitor in the plasma samples using a validated LC-MS/MS method. This involves protein precipitation, followed by chromatographic separation and mass spectrometric detection.[9][10]
- Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) from the plasma concentration-time data using non-compartmental analysis software.

## **Absolute Bioavailability Determination**

To determine the absolute oral bioavailability, a separate cohort of animals would receive an intravenous (IV) administration of the compound. A more advanced approach involves a single study with a simultaneous oral dose of the unlabeled drug and an IV microdose of a stable isotope-labeled version of the drug.[4] The absolute bioavailability (F%) is then calculated by comparing the dose-normalized AUC from the oral route to the AUC from the IV route.[4]

Disclaimer: This guide is intended for informational purposes for a research audience and is based on publicly available data. For therapeutic use, please refer to the official prescribing information for any approved drugs.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. benchchem.com [benchchem.com]
- 2. The Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of a TYK2/JAK1 Inhibitor (PF-06700841) in Healthy Subjects and Patients With Plaque Psoriasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nimbustx.com [nimbustx.com]



- 4. benchchem.com [benchchem.com]
- 5. Deucravacitinib StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [comparative pharmacokinetics of different Tyk2-IN-19 formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15615276#comparative-pharmacokinetics-of-different-tyk2-in-19-formulations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com